molecular formula C16H19N3O5S B160560 D-(+)Biotin 2-nitrophenyl ester CAS No. 131303-71-4

D-(+)Biotin 2-nitrophenyl ester

Cat. No.: B160560
CAS No.: 131303-71-4
M. Wt: 365.4 g/mol
InChI Key: ALDYXYRBHNYQRB-XEGUGMAKSA-N
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Description

D-(+)Biotin 2-nitrophenyl ester is a chemical compound that belongs to the class of biotin derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is a protected biotin moiety, which means it is often used as a reactant in the synthesis of other biotin-functionalized molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)Biotin 2-nitrophenyl ester typically involves the esterification of biotin with 2-nitrophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

D-(+)Biotin 2-nitrophenyl ester undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols.

    Hydrolysis: Breaking down into biotin and 2-nitrophenol in the presence of water.

    Substitution: Reactions where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Dicyclohexylcarbodiimide (DCC): Used as a coupling agent.

    4-Dimethylaminopyridine (DMAP): Used as a catalyst.

    Water: Used in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include biotin, 2-nitrophenol, and various biotin-functionalized molecules .

Scientific Research Applications

D-(+)Biotin 2-nitrophenyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of biotinylated compounds.

    Biology: Utilized in biotin-streptavidin binding assays for detecting and quantifying biomolecules.

    Medicine: Employed in drug delivery systems and diagnostic assays.

    Industry: Used in the production of biotinylated polymers and materials .

Mechanism of Action

The mechanism of action of D-(+)Biotin 2-nitrophenyl ester involves its ability to form strong covalent bonds with proteins and other biomolecules. This is primarily due to the biotin moiety, which has a high affinity for binding to streptavidin and avidin proteins. The nitrophenyl ester group facilitates the attachment of biotin to various substrates, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

    Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for biotinylation of proteins and nucleic acids.

    Biotin-PEG-NHS ester: A polyethylene glycol (PEG) conjugated biotin used for increasing solubility and reducing immunogenicity.

Uniqueness

D-(+)Biotin 2-nitrophenyl ester is unique due to its nitrophenyl ester group, which provides a distinct reactivity profile compared to other biotin derivatives. This makes it particularly useful in specific synthetic and analytical applications where other biotin derivatives may not be suitable.

Properties

IUPAC Name

(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDYXYRBHNYQRB-XEGUGMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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